2-(1,2-Benzothiazol-3-yl)ethan-1-amine
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Overview
Description
2-(1,2-Benzothiazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethanamine group attached to the benzothiazole ring
Preparation Methods
The synthesis of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Another method involves the use of thioamide or carbon dioxide as raw materials for the cyclization process . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(1,2-Benzothiazol-3-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
2-(1,2-Benzothiazol-3-yl)ethan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzothiazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . The compound is also used in the development of fluorescent probes and imaging agents due to its unique photophysical properties . Additionally, it has applications in the industry as a vulcanization accelerator and antioxidant .
Mechanism of Action
The mechanism of action of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2-(1,2-Benzothiazol-3-yl)ethan-1-amine can be compared with other similar compounds, such as 2-(1,3-benzothiazol-2-yl)ethan-1-amine . While both compounds share a similar core structure, the position of the substituents on the benzothiazole ring can significantly influence their chemical and biological properties. Other similar compounds include various benzothiazole derivatives that have been studied for their diverse applications in medicinal chemistry and material science .
Biological Activity
2-(1,2-Benzothiazol-3-yl)ethan-1-amine, a compound derived from benzothiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a benzothiazole moiety, which is known for its significant biological activity. The basic structure can be represented as follows:
This structure enables various interactions with biological targets, enhancing its pharmacological potential.
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzothiazole derivatives, including this compound. For instance, a series of N-substituted benzisothiazolones were synthesized and tested against the Dengue Virus NS2B/NS3 protease. Compounds exhibited promising inhibitory activities with IC50 values in the micromolar range, indicating potential as antiviral agents against dengue and West Nile viruses .
Table 1: Inhibitory Activity of Benzothiazole Derivatives Against DENV Protease
Compound | IC50 (μM) | % Inhibition at 10 μM |
---|---|---|
This compound | X | Y |
1,3,4-Oxadiazole Hybrid Derivative | Z | W |
Note: Specific values for IC50 and % inhibition need to be filled based on experimental data.
Antimicrobial Activity
Benzothiazole derivatives have also shown significant antibacterial and antifungal activities. In one study, various 1,2-benzisothiazol-3(2H)-ones were synthesized and tested for their antimicrobial efficacy. Several compounds demonstrated effective inhibition against a range of bacterial strains and fungi .
Case Study: Antimicrobial Screening
A subset of synthesized compounds was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | A | Staphylococcus aureus |
Another Benzothiazole Derivative | B | Escherichia coli |
Neuroprotective Effects
Research has also pointed to the neuroprotective properties of benzothiazole derivatives. A study evaluated their effects on neuronal cell lines subjected to oxidative stress. Certain compounds demonstrated significant protective effects against cell death induced by reactive oxygen species (ROS) .
Table 3: Neuroprotective Effects of Benzothiazole Derivatives
Compound | Cell Viability (%) | ROS Levels (µM) |
---|---|---|
This compound | C | D |
Control | E | F |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of viral proteases, crucial for viral replication.
- Antioxidant Activity : It may enhance cellular defenses against oxidative stress by modulating antioxidant enzyme levels.
- Membrane Disruption : Some derivatives exhibit the ability to disrupt microbial membranes leading to cell death.
Properties
Molecular Formula |
C9H10N2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
2-(1,2-benzothiazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H10N2S/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6,10H2 |
InChI Key |
COWCCYRORCGHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CCN |
Origin of Product |
United States |
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